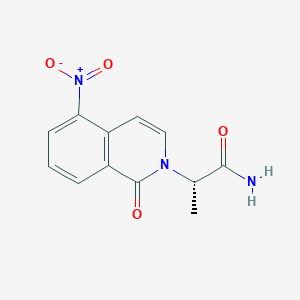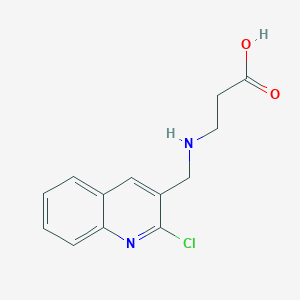
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a nitro group, an oxo group, and a propanamide group attached to the isoquinoline ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of isoquinoline to introduce the nitro group at the 5-position. This is followed by oxidation to form the oxo group at the 1-position. The final step involves the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often require the use of strong acids for nitration, oxidizing agents for oxidation, and coupling reagents for the amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products
Reduction: 2-(5-Amino-1-oxoisoquinolin-2(1H)-yl)propanamide.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Hydrolysis: 2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid and ammonia.
科学研究应用
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
相似化合物的比较
(S)-2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanamide can be compared with other isoquinoline derivatives such as:
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanamide group.
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)ethanol: Contains an ethanol group instead of a propanamide group.
2-(5-Nitro-1-oxoisoquinolin-2(1H)-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a propanamide group.
The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C12H11N3O4 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
(2S)-2-(5-nitro-1-oxoisoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C12H11N3O4/c1-7(11(13)16)14-6-5-8-9(12(14)17)3-2-4-10(8)15(18)19/h2-7H,1H3,(H2,13,16)/t7-/m0/s1 |
InChI 键 |
SEQXIBXVFUCLJI-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
规范 SMILES |
CC(C(=O)N)N1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)




![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)
![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
